molecular formula C8H6N2O B1310079 1,6-naphthyridin-5(6H)-one CAS No. 23616-31-1

1,6-naphthyridin-5(6H)-one

Cat. No. B1310079
CAS RN: 23616-31-1
M. Wt: 146.15 g/mol
InChI Key: WTYLPQUOPMMOQW-UHFFFAOYSA-N
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Patent
US08765760B2

Procedure details

A mixture of 2-(2,2-dimethoxyethyl)nicotinamide (8.33 g, 39.7 mmol) and TsOH.H2O (940 mg) in toluene (100 mL) was refluxed for 14 h. Toluene was removed under reduced pressure, then the residue was purified by silica gel column chromatography (eluting with PE/EtOAc v/v 1:1 and with EtOAc) to yield 1,6-naphthyridin-5(6H)-one as a light yellow solid (3.87 g, yield 66%). ESI MS: m/z 147 [M+H]+.
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][C:5]1[N:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8].CC1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[N:13]1[C:5]2[CH:4]=[CH:3][NH:9][C:7](=[O:8])[C:6]=2[CH:10]=[CH:11][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.33 g
Type
reactant
Smiles
COC(CC1=C(C(=O)N)C=CC=N1)OC
Name
Quantity
940 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
Toluene was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (
WASH
Type
WASH
Details
eluting with PE/EtOAc v/v 1:1 and with EtOAc)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2C(NC=CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.